molecular formula C14H23BrOSi B2448970 {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane CAS No. 125320-20-9

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane

Cat. No.: B2448970
CAS No.: 125320-20-9
M. Wt: 315.326
InChI Key: IDDZPNNNGHOHDX-UHFFFAOYSA-N
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Description

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H23BrOSi and a molecular weight of 315.33 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane typically involves the reaction of 4-(bromomethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new chemical bonds. This property makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Chloromethyl)phenyl]methoxy}(tert-butyl)dimethylsilane
  • {[4-(Iodomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane
  • {[4-(Methyl)phenyl]methoxy}(tert-butyl)dimethylsilane

Uniqueness

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for a wider range of chemical transformations .

Biological Activity

The compound {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a silane derivative that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C13_{13}H19_{19}BrO2_2Si
  • CAS Number: 239074-27-2

This compound features a bromomethyl group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butyl dimethylsilyl moiety. Such structural characteristics may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Cytotoxicity: Studies have shown that halogenated phenyl compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with bromine substituents often demonstrate enhanced activity due to the electron-withdrawing nature of bromine, which can stabilize reactive intermediates in biological systems .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes. For example, it has been noted that similar compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . Specifically, this compound is reported to inhibit CYP1A2 and CYP2C19, which are involved in the metabolism of various pharmaceuticals.

The biological activity of This compound can be attributed to several mechanisms:

  • Protein Interaction: The presence of bromine and methoxy groups enhances the compound's ability to form hydrogen bonds with protein targets, potentially increasing its affinity for binding sites on enzymes or receptors .
  • Lipophilicity: The tert-butyl group contributes to the lipophilic nature of the compound, facilitating membrane permeability and enhancing bioavailability in biological systems .
  • Reactive Intermediate Formation: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA or proteins, causing cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
In vitro studies on cytotoxicityCompounds with similar structures showed IC50_{50} values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate to strong cytotoxic effects .
Enzyme inhibition assaysSeveral derivatives were evaluated for their ability to inhibit CYP enzymes; compounds with bromine substitutions demonstrated significant inhibitory activity against CYP1A2 and CYP2C19 .
Molecular docking studiesDocking simulations indicated favorable interactions between the compound and target proteins, suggesting potential therapeutic applications in drug design .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDZPNNNGHOHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of Example 4 Step A, (4.44 g, 22.1 mmol) in CH2Cl2 was added N,N-diisopropylethyl amine (1.2 eq.) and 4-dimethylaminopyridine (0.1 eq.), and t-butyldimethylsilyl chloride (1.2 eq.). The mixture was stirred for 1.5 hours at room temperature, then concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water, brine, dried (MgSO4), filtered, and concentrated in vacuo. The residue was chromatographed on silica (ethyl acetate/hexanes (2.5/97.5)) to afford 5.0 g (71%) of the title compound.
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